molecular formula C8H10BFO3 B1443127 4-Fluoro-3-methoxy-5-methylphenylboronic acid CAS No. 1451392-02-1

4-Fluoro-3-methoxy-5-methylphenylboronic acid

Cat. No.: B1443127
CAS No.: 1451392-02-1
M. Wt: 183.97 g/mol
InChI Key: LWURTOAWJZDLLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-fluoro-3-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURTOAWJZDLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219710
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-02-1
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Fluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Fluoro-3-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, with the most notable being the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or substituted alkenes.

Other reactions include:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydrocarbon.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and tetrahydrofuran.

Scientific Research Applications

4-Fluoro-3-methoxy-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Fluoro-3-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid to the palladium catalyst . This is followed by the reductive elimination step, which forms the carbon-carbon bond between the aryl or vinyl groups. The fluoro, methoxy, and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-3-methoxy-5-methylphenylboronic acid include:

The presence of the fluoro, methoxy, and methyl groups in this compound makes it unique in terms of its electronic properties and reactivity, making it a valuable compound in organic synthesis.

Biological Activity

4-Fluoro-3-methoxy-5-methylphenylboronic acid is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BFO3C_9H_{10}BFO_3, with a molecular weight of approximately 196.99 g/mol. The presence of a fluorine atom and a methoxy group on the aromatic ring enhances its reactivity and solubility in organic solvents, making it suitable for various chemical applications.

The primary mechanism of action for this compound involves the formation of covalent bonds with biomolecules containing hydroxyl groups. This interaction is crucial in the context of enzyme inhibition and bioconjugation processes, particularly in the development of drug delivery systems and biosensors.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. In a study evaluating various boronic compounds against prostate cancer cells (PC-3), it was found that certain derivatives reduced cell viability significantly while maintaining the viability of normal cells . Specifically, compounds similar to this compound were shown to decrease cancer cell viability to 33%, indicating a potential therapeutic window for selective cancer treatment.

Table 1: Anticancer Activity of Boronic Compounds

CompoundCell LineConcentration (µM)Cell Viability (%)
B5PC-3533
B7PC-3544
ControlL929-71

Antimicrobial Properties

In addition to anticancer effects, boronic acids have demonstrated antimicrobial activity. The compound has been tested against various bacterial strains, showing inhibition zones ranging from 7 to 13 mm . This suggests its potential use in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of boronic acids have also been explored. Various assays, including DPPH and ABTS methods, revealed that compounds similar to this compound exhibit antioxidant activities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT) .

Case Studies

  • Sugar Sensing Applications : A study highlighted the binding interactions between boronic acids and sugars, showcasing their application in glucose monitoring systems. The fluorescence intensity changes upon sugar binding indicate potential for developing non-invasive glucose sensors using derivatives like this compound .
  • Drug Development : The compound has been utilized in synthesizing complex organic molecules through Suzuki-Miyaura cross-coupling reactions, which are pivotal in drug discovery and development. Its ability to form stable complexes with palladium catalysts enhances its utility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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